Enhanced Lipophilicity & Molecular Size Compared to Halopyridine Precursors
The addition of the 2,5-dimethylpyrrol-1-yl group to the 3-bromo-5-chloropyridine core markedly increases both molecular weight and lipophilicity relative to the parent dihalopyridine [1]. This shift is critical for medicinal chemistry programs where larger, more lipophilic scaffolds are required to modulate target binding or pharmacokinetic properties.
| Evidence Dimension | Molecular weight and computed logP (XLogP3-AA) comparison |
|---|---|
| Target Compound Data | MW: 285.57 g/mol; XLogP3-AA: 3.7 |
| Comparator Or Baseline | 3-Bromo-5-chloropyridine (CAS 73583-39-8): MW: 192.44 g/mol; XLogP3: 2.6 |
| Quantified Difference | ΔMW = +93.13 g/mol (+48.4%); ΔXLogP = +1.1 log units |
| Conditions | Computed physicochemical properties from PubChem (2025 release). |
Why This Matters
A logP increase of >1 unit significantly alters permeability and solubility profiles, helping procurement teams select the correct scaffold for hit expansion without undertaking de novo synthesis.
- [1] PubChem CID 45923361: 3-Bromo-5-chloro-2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine; PubChem CID 606256: 3-Bromo-5-chloropyridine. U.S. National Library of Medicine. View Source
